molecular formula C14H9ClF3N3O B14764345 2-Chloro-7-methyl-4-(3-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidine

2-Chloro-7-methyl-4-(3-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B14764345
M. Wt: 327.69 g/mol
InChI Key: ABFAFPCKENBQKA-UHFFFAOYSA-N
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Description

2-Chloro-7-methyl-4-(3-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that features a pyrrolopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methyl-4-(3-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction conditions are critical to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-methyl-4-(3-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolopyrimidine oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-Chloro-7-methyl-4-(3-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-7-methyl-4-(3-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes or receptors, modulating their activity. This compound may inhibit or activate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-methyl-4-(3-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific combination of functional groups and the pyrrolopyrimidine core, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H9ClF3N3O

Molecular Weight

327.69 g/mol

IUPAC Name

2-chloro-7-methyl-4-[3-(trifluoromethoxy)phenyl]pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C14H9ClF3N3O/c1-21-6-5-10-11(19-13(15)20-12(10)21)8-3-2-4-9(7-8)22-14(16,17)18/h2-7H,1H3

InChI Key

ABFAFPCKENBQKA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(N=C(N=C21)Cl)C3=CC(=CC=C3)OC(F)(F)F

Origin of Product

United States

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